2-cyanoacetyl Chloride
Overview
Description
2-Cyanoacetyl Chloride, also known as 2-chloroacetyl cyanide, is an organochlorine compound with the molecular formula C3H2ClNO . It is a colorless, volatile liquid with a pungent odor. This compound is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Synthesis Analysis
The synthesis of cyanoacetamides, which includes 2-cyanoacetyl Chloride, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular formula of 2-cyanoacetyl Chloride is C3H2ClNO . The average mass is 103.507 Da and the monoisotopic mass is 102.982491 Da .
Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, including 2-cyanoacetyl Chloride, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
2-Cyanoacetyl Chloride has a density of 1.3±0.1 g/cm3 . Its boiling point is 180.9±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.7±3.0 kJ/mol . The flash point is 63.2±22.6 °C . The index of refraction is 1.432 .
Scientific Research Applications
Heterocyclic Compound Synthesis
2-Cyanoacetyl chloride, due to its high reactivity, is a fundamental intermediate in the synthesis of a variety of heterocyclic compounds. These compounds are pivotal in the field of medicinal chemistry for their anti-proliferative properties. For instance, the reaction of cyanoacetylhydrazine with chloroacetyl chloride results in heterocyclic compounds that show significant anti-tumor activities against various human tumor cell lines such as breast adenocarcinoma and non-small cell lung cancer (Mohareb, El-Sayed, & Abdelaziz, 2012). Similarly, 2-cyanoacetohydrazide, when used as a starting material alongside 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride, aids in the creation of new heterocyclic compounds that exhibit promising in-vitro anti-proliferative activity (Hekal, Ali, & Abu El‐Azm, 2020).
Synthesis of Functionalized Pyrazoles
2-Cyanoacetyl chloride is crucial in the synthesis of functionalized pyrazoles, which are of interest due to their pharmaceutical properties. The synthesis involves cyanoacetic acid hydrazide derivatives as key intermediates, leading to the creation of novel 3-amino- and 5-aminopyrazole derivatives with potential therapeutic applications (Abdel‐Latif & Khalil, 2015).
Synthesis of Polymeric and Copolymeric Materials
2-Cyanoacetyl chloride is also utilized in the synthesis of polymers and copolymers, which have varied applications, including in the field of material science. For example, the synthesis of poly[N′‐(2‐cyanoacetyl)acrylohydrazide] and its copolymers involves 2-cyanoacetohydrazide reacting with acryloyl chloride. These polymers are analyzed for their metal uptake, ion selectivity, thermal stability, swelling behavior, and morphology, making them applicable in diverse scientific and industrial processes (Elassar, El-sayed, & Ahmed, 2010).
Analytical Chemistry Applications
2-Cyanoacetyl chloride derivatives are used in constructing selective sensors and electrodes for ion determination. A notable application is the construction of a polyvinyl chloride potentiometric sensor for mercury(II) determination, employing 2-(N-pipyridino methyl)-1-cyano cyclohexanol synthesized from 2-cyanoacetyl chloride. This sensor demonstrates a Nernstian response, proving its efficacy in analytical chemistry for precise ion measurement (Rashvand et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-cyanoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQZTCMVWVDEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyanoacetyl Chloride | |
CAS RN |
16130-58-8 | |
Record name | 2-cyanoacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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